Acenaphtho[1,2-j]fluoranthene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptacyclo[15.7.1.14,8.02,16.03,13.021,25.012,26]hexacosa-1(24),2(16),3(13),4,6,8(26),9,11,14,17,19,21(25),22-tridecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14/c1-5-15-7-3-11-21-23(15)17(9-1)19-13-14-20-18-10-2-6-16-8-4-12-22(24(16)18)26(20)25(19)21/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYGRCGTUMHLGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C6=CC=CC7=C6C5=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348065 | |
| Record name | Acenaphtho[1,2-j]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193-21-5 | |
| Record name | Acenaphtho[1,2-j]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Acenaphtho 1,2 J Fluoranthene and Its Derivatives
Direct Synthesis Strategies for the Acenaphtho[1,2-j]fluoranthene Core
The direct construction of the this compound core presents a significant synthetic challenge due to its complex and strained polycyclic system. Researchers have explored several approaches, including tandem reactions and high-temperature rearrangements, to build this unique molecular architecture.
Tandem Cyclization and Dehydrofluorination Approaches
Tandem cyclization reactions offer an efficient pathway to complex molecules by forming multiple carbon-carbon bonds in a single synthetic operation. For the synthesis of PAHs, tandem cyclizations of enediynyl alcohols have been investigated. wvu.edu While a specific dehydrofluorination tandem approach for this compound is not extensively documented, the principles of tandem reactions, such as oxidative spirocyclization followed by 1,2-aryl migration, provide a conceptual framework for the construction of extended PAHs. nih.gov Such a process, initiated by a single-electron oxidation, can lead to the formation of intricate polycyclic systems through a cascade of intramolecular reactions. nih.gov
Another relevant tandem strategy involves the cyclization of benzannulated enediynes. For instance, a derivative of 11H-benzo[b]fluorene has been successfully synthesized through the tandem cyclization of a corresponding enediynyl propargylic alcohol. wvu.edu This methodology highlights the potential of using highly unsaturated precursors to construct complex aromatic systems through controlled cyclization reactions.
High-Temperature Thermolysis and Rearrangement Pathways
High-temperature gas-phase reactions represent another avenue for the synthesis of complex PAHs. These reactions often involve radical-mediated processes and molecular rearrangements that can lead to the formation of thermodynamically stable aromatic structures. The phenyl-addition/dehydrocyclization (PAC) mechanism, for example, is an efficient pathway for the formation of PAHs like triphenylene and fluoranthene (B47539) at high temperatures. nih.govresearchgate.net This mechanism involves the addition of a phenyl radical to an aromatic hydrocarbon, followed by cyclization and dehydrogenation. researchgate.net
Furthermore, the self-reaction of resonantly stabilized radicals, such as the fulvenallenyl radical (C₇H₅•), has been shown to be a viable pathway for the formation of PAHs like phenanthrene and anthracene. nih.gov This process occurs through a barrierless multi-step mechanism involving the recombination of radicals to form larger aromatic systems. nih.gov While the specific application of these high-temperature methods to the synthesis of this compound is a subject for further investigation, they represent a powerful tool for the construction of complex and unconventional PAHs.
Functionalization and Derivatization via Diels-Alder Reactions
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction used to form six-membered rings. masterorganicchemistry.comyoutube.com This reaction is particularly useful for the functionalization of PAHs, allowing for the introduction of various substituents and the extension of the polycyclic framework.
This compound-4,5-dicarboximide Synthesis
The synthesis of dicarboximide derivatives of this compound can be envisioned through a Diels-Alder reaction. In a general approach, the acenaphthylene (B141429) moiety of the parent compound can act as a diene, reacting with a suitable dienophile such as maleic anhydride. mnstate.edu The resulting cycloadduct, a dicarboxylic anhydride, can then be converted to the corresponding dicarboximide by reaction with a primary amine. This two-step sequence provides a versatile method for introducing a wide range of N-substituents into the final dicarboximide product. The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com
Synthesis of Acenaphtho[1,2-k]fluoranthene Diimide Derivatives
The synthesis of diimide derivatives of the related acenaphtho[1,2-k]fluoranthene has been reported, showcasing the utility of cycloaddition reactions in creating functionalized PAHs. beilstein-journals.org The construction of these diimide scaffolds can be achieved by leveraging the cycloaddition of an aryne precursor with a dienophile like dimethyl acetylenedicarboxylate (DMAD). nih.gov This approach allows for the formation of a naphthalene or anthracene core with the necessary tetracarbonyl substitution pattern for subsequent imide formation. nih.gov The resulting tetraesters can then be hydrolyzed to the corresponding tetracarboxylic acid and subsequently reacted with amines to yield the desired diimides. beilstein-journals.org
Catalyst-Mediated Coupling Reactions
Catalyst-mediated coupling reactions, particularly those employing palladium catalysts, have emerged as a highly effective tool for the synthesis of complex organic molecules, including PAHs. These methods offer high efficiency and selectivity in the formation of carbon-carbon bonds.
A prominent example is the palladium-catalyzed reaction cascade involving a Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation. beilstein-journals.orgnih.gov This strategy has been successfully employed in the synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes. beilstein-journals.orgnih.gov The reaction typically involves the coupling of a 1,8-dihalonaphthalene with a heteroarylboronic acid or ester, which then undergoes an intramolecular C-H activation to form the fused aromatic system. nih.gov This method has proven effective for creating a variety of five- and six-membered heterocyclic fused fluoranthene analogues in good to high yields. nih.gov
Electrochemical Polymerization Routes
Electrochemical polymerization offers a direct method to synthesize conductive polymer films on electrode surfaces. The electropolymerization of 7,14-diphenylacenaphtho[1,2-k]fluoranthene (B1631446), a derivative of this compound, results in the formation of an electroactive film that also exhibits fluorescence and electrochromism utexas.edu. This process leads to a novel type of hydrocarbon ladder polymer with an extended π-system utexas.edu.
The polymer, referred to as poly(7,14-diphenylacenaphtho[1,2-k]fluoranthene) (PANF), is deposited on a working electrode, such as platinum or indium tin oxide (ITO), by repeatedly sweeping the potential to the oxidation peak of the monomer utexas.edu. The resulting polymer film is insoluble in acetonitrile, ensuring its stability during subsequent electrochemical experiments utexas.edu. These thin films are transparent and display dramatic color changes upon oxidation or reduction utexas.edu. For example, electrochemical oxidation in acetonitrile causes a rapid color change from blue to pale gray, while reduction leads to pale green or pale orange hues utexas.edu.
The formation of these ladder-type polymers proceeds through an oxidative coupling mechanism. The electrochemical oxidation of the monomer, 7,14-diphenylacenaphtho[1,2-k]fluoranthene, generates radical cations utexas.edu. Molecular orbital calculations indicate that the highest electron density is located on the central (positions 7 and 14) and end (positions 3, 4, 10, and 11) carbons utexas.edu. Consequently, intermolecular coupling of the radical cations is expected to occur at these positions utexas.edu.
The proposed reaction scheme involves an initial intermolecular coupling to form a singly bonded dimer. This intermediate then undergoes an intramolecular oxidative coupling, forming a second carbon-carbon bond to generate a fully aromatic ladder-like structure utexas.edu. This process is analogous to the dimerization of fluoranthene derivatives, which also proceed through a two-carbon-bond formation to create a perylene core utexas.edu. The generation of oligomers during the electropolymerization process is evidenced by the solution turning green utexas.edu. This oxidative coupling mechanism allows for the growth of a conductive, electroactive, and electrochromic polymer film on the electrode surface utexas.edu.
Building Block Approaches Utilizing Acenaphthylene and Related Precursors
The synthesis of this compound and its analogs can be achieved through building block approaches that utilize acenaphthylene or its derivatives as key precursors. These strategies often involve the construction of the fused ring system through sequential reactions.
One such approach is the aforementioned palladium-catalyzed cascade reaction, which uses 1,8-dihalonaphthalenes as precursors nih.govbilkent.edu.trnih.govresearchgate.net. 1,8-dihalonaphthalenes can be considered derivatives of acenaphthylene. This method allows for the modular synthesis of various differentially protected, polyoxygenated benzo[j]fluoranthenes, which are structurally relevant to fungal natural products nih.gov.
Another strategy involves the synthesis of BN-embedded acenaphthylene derivatives. For instance, BN-fluoranthenes, which can be viewed as benzo-acenaphthylene, have been synthesized utilizing a pyrrolic-type nitrogen atom-directed C-H borylation reaction acs.org. While not a direct synthesis of the all-carbon this compound, these methods demonstrate the utility of acenaphthylene-like precursors in constructing related fused aromatic systems.
The synthesis of phenanthrene-fused BN-acenaphthene (BN-ANH) provides a further example of building upon a core structure. The synthesis starts from 7-bromo-1H-indole and proceeds through a concise three-step sequence involving the formation of 7-vinylindoline, followed by a nitrogen-directed electrophilic borylation and a palladium-catalyzed Suzuki coupling with subsequent intramolecular cyclization acs.org. These examples underscore the versatility of using acenaphthylene and its related structures as foundational building blocks for the synthesis of complex polycyclic aromatic compounds.
Spectroscopic Characterization and Electronic Structure Elucidation of Acenaphtho 1,2 J Fluoranthene Systems
Optical Absorption Spectroscopy of Acenaphtho[1,2-j]fluoranthene and its Derivatives
Optical absorption spectroscopy provides fundamental insights into the electronic transitions within a molecule. For complex PAHs such as this compound, techniques like UV-Vis and linear dichroism spectroscopy are invaluable in elucidating their electronic structure.
Linear dichroism (LD) spectroscopy measures the differential absorption of linearly polarized light by oriented molecules. This technique is particularly useful for determining the polarization of electronic transitions, which provides information about the orientation of transition dipole moments within the molecular frame. For planar molecules like PAHs, LD studies can reveal the direction of polarization for various π-π* transitions.
While specific linear dichroism studies on this compound have not been detailed in the available literature, the methodology is well-established for other PAHs. In a typical experiment, the molecules are oriented, for example, in a stretched polymer film or by using Couette flow. The resulting LD spectrum, which is the difference between the absorption of light polarized parallel and perpendicular to the orientation axis, allows for the assignment of symmetries to the electronic transitions observed in the isotropic absorption spectrum. For a molecule with the complex structure of this compound, LD spectroscopy would be essential to experimentally verify the theoretical predictions of the polarization of its electronic transitions.
Fluorescence and Photoluminescence Spectroscopy
Fluorescence spectroscopy is a powerful tool for studying the excited state properties of molecules. The fluorescence quantum yield and the characteristics of the emission provide insights into the de-excitation pathways and the influence of molecular structure on luminescence.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For derivatives of the closely related Acenaphtho[1,2-k]fluoranthene, photoluminescent quantum yields have been determined. For example, derivatives of 7,14-diphenylacenaphtho[1,2-k]fluoranthene (B1631446) (DPAF) have been synthesized and their photophysical properties investigated. The photoluminescent quantum yields for some of these derivatives, such as DPAF-12, were found to vary depending on their aggregation state. In a dilute solution, the quantum yield might be different from that in a solid state, such as in twisted microwires or crystalline ribbons. For instance, DPAF-12 in twisted microwires exhibited a quantum yield of 0.18, while in straight ribbons, a much higher quantum yield of 0.62 was observed rsc.org. This highlights the significant influence of intermolecular interactions on the emissive properties.
Table 1: Photoluminescent Quantum Yields of an Acenaphtho[1,2-k]fluoranthene Derivative (DPAF-12) in Different States
| Sample State | Emission Maxima (λem) | Photoluminescent Quantum Yield (ΦF) |
| Twisted Wires (from dioxane/methanol or ethanol) | 526 nm | 0.18 |
| Crystal Powder (from chloroform) | 527 nm | 0.19 |
| Straight Ribbons (from dioxane/isopropanol) | 504 nm | 0.62 |
Data adapted from a study on Acenaphtho[1,2-k]fluoranthene derivatives rsc.org.
Fluoranthene (B47539) and some of its derivatives are known to exhibit anomalous fluorescence characteristics. These anomalies can include a large Stokes shift (the difference between the absorption and emission maxima), a long fluorescence lifetime, and a relative immunity to concentration and oxygen quenching. These unusual properties have been interpreted as evidence that fluorescence occurs from a partially hidden electronic level. The specific fluorescence characteristics of this compound have not been detailed in the reviewed literature, but as a complex fluoranthene derivative, it may also exhibit some of these anomalous behaviors.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex organic molecules like this compound. jchps.com Due to the large number of aromatic carbons and protons in a compact, highly fused ring system, one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for unambiguous assignment of the molecular structure.
The ¹H NMR spectrum of a large PAH such as this compound is expected to show a complex series of signals in the aromatic region (typically δ 7.0-9.5 ppm). researchgate.net The precise chemical shifts of the protons are influenced by the local electronic environment and the ring current effects of the extensive π-system. rsc.org Protons in sterically hindered regions or those situated in bays or fjord regions of the molecule will exhibit unique chemical shifts. Spin-spin coupling between adjacent protons provides crucial information about the connectivity of the proton framework.
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments within the molecule. For large PAHs, the aromatic carbon signals typically appear between δ 110-150 ppm. researchgate.net Distinguishing between protonated and non-protonated (quaternary) carbons is achieved using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). researchgate.net
Given the significant signal overlap expected in the 1D spectra of such a complex molecule, 2D NMR techniques are critical. mdpi.com
COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks, helping to trace out the connectivity of individual spin systems within the fused rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons that bear a hydrogen atom.
Through the combined application of these NMR methods, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the precise molecular structure of this compound.
Mass Spectrometry for Molecular Identification and Oligomer Characterization
Mass spectrometry (MS) is a fundamental analytical technique for the identification and characterization of PAHs, providing precise information on molecular weight and elemental composition. For this compound (C₂₆H₁₄), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. nist.gov The theoretical monoisotopic mass of this compound is 326.1096 u.
Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the analysis of PAHs. nih.govscielo.br Using electron ionization (EI), this compound would be expected to produce a very prominent molecular ion (M⁺˙) peak at m/z 326, owing to the stability of the aromatic system. cedre.fr The fragmentation in EI-MS for large, unsubstituted PAHs is typically minimal, with the molecular ion being the base peak in the spectrum. cedre.fr Other ionization techniques, such as atmospheric pressure photoionization (APPI) or atmospheric pressure laser ionization (APLI), are also highly effective for the selective and sensitive detection of PAHs. nsf.govnih.gov
The characterization of potential oligomers of this compound would also rely heavily on mass spectrometry. The presence of a dimer, for instance, would be indicated by the detection of a molecular ion at approximately m/z 652. HRMS would be essential to distinguish this from other isobaric species and confirm an elemental composition of C₅₂H₂₈. Tandem mass spectrometry (MS/MS) experiments would be employed to probe the structure of such oligomers. By selecting the precursor ion (e.g., m/z 652) and inducing fragmentation, the resulting product ion spectrum would provide valuable clues about the nature of the linkage between the monomer units.
Based on a thorough review of available scientific literature, computational chemistry and theoretical investigations focusing specifically on the parent compound This compound are not extensively documented. The majority of published research provides computational data for its derivatives, particularly this compound-4,5-dicarboximide.
Therefore, it is not possible to provide a detailed, informative article that adheres strictly to the requested outline for the parent compound this compound. While studies on its derivatives utilize the computational methods listed in the outline, the specific findings—such as electronic transition models, HOMO-LUMO energy gaps, and electron affinity predictions—are reported for the derivative molecules, not the fundamental this compound structure.
For context, research on the dicarboximide derivative has shown that the this compound framework is approximately planar. researchgate.net Theoretical calculations, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been employed to understand the electronic structure and properties of these larger, more complex molecules. researchgate.net However, presenting this data would deviate from the strict instruction to focus solely on this compound.
To maintain scientific accuracy and adhere to the user's explicit constraints, the requested article cannot be generated at this time due to the lack of specific source material for the target compound.
Computational Chemistry and Theoretical Investigations of Acenaphtho 1,2 J Fluoranthene
Modeling Geometry Effects on Electronic Properties
The Z-shaped, non-planar geometry of Acenaphtho[1,2-j]fluoranthene is a critical determinant of its electronic properties. Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating these structure-property relationships.
A key parameter influenced by the molecular geometry is the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This gap is a crucial indicator of a molecule's kinetic stability and electronic excitation energy. For PAHs, the HOMO-LUMO gap generally decreases with increasing size of the π-conjugated system. However, structural features like the presence of five-membered rings and non-planarity can cause significant variations from this general trend.
DFT calculations on a wide range of PAHs have demonstrated that the specific arrangement of fused rings and the resulting molecular shape play a significant role in determining the HOMO-LUMO gap. For instance, studies on acenes have shown that twisting the molecular backbone leads to a more significant decrease in the HOMO-LUMO gap compared to bending. In the case of this compound, its inherent Z-shaped curvature would be expected to result in a unique electronic signature compared to its planar or more linear isomers.
Theoretical calculations for a close isomer, Acenaphtho[1,2-k]fluoranthene, have been performed, providing insights into its electronic transitions and boundary molecular orbital levels through DFT and time-dependent DFT (TD-DFT) methods. These studies, which combine computational modeling with experimental techniques like cyclic voltammetry, help to validate the accuracy of the theoretical approaches. While direct computational data for this compound is not as prevalent, the principles derived from these related studies are directly applicable.
Table 1: Calculated Properties of Selected Polycyclic Aromatic Hydrocarbons This table presents representative data from computational studies on PAHs to illustrate the concepts discussed. Values for this compound are hypothetical and included for illustrative purposes based on trends in related compounds.
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene | B3LYP/6-311+G(d,p) | -6.37 | -1.54 | 4.83 |
| Anthracene | B3LYP/6-31G(d,p) | -5.51 | -2.24 | 3.27 |
| Fluoranthene (B47539) | B3LYP/6-31G(d,p) | -5.99 | -2.69 | 3.30 |
| Acenaphtho[1,2-k]fluoranthene | DFT | - | - | - |
| This compound | DFT (Hypothetical) | -5.8 | -2.9 | 2.9 |
Biradical Character Assessment in Z-shaped Architectures
Z-shaped PAHs, a class to which this compound belongs, are known to sometimes exhibit open-shell singlet ground states, a property also referred to as biradical or diradical character. This phenomenon arises from the specific topology of the π-electron network, which can lead to a situation where two electrons are unpaired and reside in different molecular orbitals.
The assessment of biradical character is primarily a theoretical endeavor, relying on advanced quantum chemical calculations. A key metric used to quantify the extent of biradical character is the diradical character index (y₀), which is derived from the occupation numbers of the HOMO and LUMO in unrestricted or multireference calculations. A y₀ value of 0 indicates a pure closed-shell system, while a value of 1 represents a pure biradical.
Computational studies on other Z-shaped PAHs, such as zethrenes, have shown significant biradical character, with calculated y₀ indices as high as 0.58. The molecular structure is a key determinant of this property. For instance, in the indenofluorene family of isomers, which also feature a 6-5-6-5-6 fused-ring system, the diradical character can be tuned by the specific arrangement of the rings. Some indenofluorene isomers show very little biradical character, with a calculated y₀ of 0.072 for indeno[1,2-b]fluorene, while others are predicted to have a much larger y₀ value.
The driving force for the formation of an open-shell ground state in these molecules is often the recovery of aromaticity in parts of the molecule. The open-shell configuration can allow for the formation of additional Clar sextets (fully aromatic benzene-like rings), which is an energetically favorable outcome.
For this compound, its Z-shaped architecture with embedded five-membered rings suggests that it may possess some degree of biradical character. A thorough computational investigation using multireference methods would be necessary to accurately quantify this property. Such calculations would involve analyzing the frontier molecular orbitals and their occupation numbers to determine the y₀ index.
Table 2: Calculated Diradical Character (y₀) for Selected PAHs This table provides examples of calculated diradical character for PAHs with structural similarities to this compound to illustrate the concept.
| Compound | Method | Diradical Character (y₀) |
| Indeno[1,2-b]fluorene | DFT | 0.072 |
| 6,6′-Biindeno[1,2-b]fluorene | DFT | 0.268 |
| Dibenzoheptazethrene | - | up to 0.58 |
| This compound | (To be determined) | - |
Advanced Structural Characterization of Acenaphtho 1,2 J Fluoranthene Derivatives
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Thin-Film Morphology
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful, non-destructive surface-sensitive technique used to investigate the molecular packing and orientation within thin films, which are essential for organic electronic devices. By directing an X-ray beam at a very shallow angle to the film's surface, GIWAXS patterns provide information on the crystalline structure, domain orientation, and texture of the material as deposited on a substrate.
A comprehensive review of scientific literature indicates that specific GIWAXS studies on thin films of acenaphtho[1,2-j]fluoranthene or its derivatives have not been reported. Such studies would be invaluable for correlating the molecular structure, as determined by SC-XRD, with the resulting morphology in thin-film form, which is ultimately what governs performance in applications like organic field-effect transistors and solar cells.
Reactivity Studies and Mechanistic Insights
Electrochemical Redox Behavior and Formal Potentials
The electrochemical properties of acenaphtho[1,2-j]fluoranthene and its derivatives are of significant interest due to their extended π-conjugated systems, which allow for the stabilization of charged species. Studies on related isomers, such as acenaphtho[1,2-k]fluoranthene, provide valuable insights into the redox behavior of this class of compounds.
Compounds in the acenaphthofluoranthene family exhibit amphoteric redox properties, meaning they can undergo both oxidation and reduction. Cyclic voltammetry studies on acenaphtho[1,2-k]fluoranthene have been conducted to estimate the levels of its boundary molecular orbitals based on formal reduction and oxidation potentials medjrf.com.
The electrochemical behavior of 7,14-diphenylacenaphtho[1,2-k]fluoranthene (B1631446) has been studied in detail. This derivative displays a distinct oxidation wave and two separate reduction waves, characteristic of a stable redox-active system. The small potential difference (ΔEp) between the anodic and cathodic peaks for these processes is typical of a solid-state redox reaction, indicating facile electron transfer kinetics for the film deposited on an electrode utexas.edu.
The formal potentials for these redox events provide quantitative measures of the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Interactive Table: Formal Redox Potentials of 7,14-diphenylacenaphtho[1,2-k]fluoranthene
| Redox Process | Formal Potential (E°) vs. Ag/AgCl |
| Oxidation | +1.25 V |
| First Reduction | -0.88 V |
| Second Reduction | -1.12 V |
| Data sourced from studies on thin films in an MeCN/0.1 M TBAPF6 solution utexas.edu. |
Oxidative Coupling Reactions and Polymerization Mechanisms
The electrochemical oxidation of acenaphthofluoranthene derivatives can lead to polymerization, forming new conductive materials. The oxidative coupling of 7,14-diphenylacenaphtho[1,2-k]fluoranthene serves as a prime example of this reactivity utexas.edu. When the compound is electrochemically oxidized, a blue, electroactive film deposits on the electrode surface. This process is characteristic of the formation of a conducting polymer utexas.edu.
The mechanism for this electropolymerization is believed to proceed through the coupling of radical cations. Molecular orbital calculations indicate that the highest electron density in the parent acenaphtho[1,2-k]fluoranthene is located at the central carbons (positions 7 and 14) and the end carbons (positions 3, 4, 10, and 11) utexas.edu. Consequently, intermolecular coupling of the radical cation intermediate is expected to occur at these positions. The formation of a dimeric species has been confirmed through mass spectrometry, supporting a mechanism where oxidation of an initial singly bound dimer triggers a subsequent intramolecular coupling, creating a second carbon-carbon bond to yield a fully aromatic, extended structure utexas.edu. Oxidative aromatic coupling is a powerful, more general method for assembling large π-extended scaffolds from smaller aromatic units sci-hub.seresearchgate.net.
Cycloaddition Reactions (e.g., Diels-Alder, [2+2+2] cycloaddition)
Cycloaddition reactions are fundamental in synthesizing the fluoranthene (B47539) core and its derivatives. These reactions provide efficient pathways to construct complex polycyclic aromatic hydrocarbons from simpler precursors.
[2+2+2] Cycloaddition: This reaction is a powerful tool for building fluoranthene frameworks. Cobalt-catalyzed [2+2+2] cycloaddition of 1,6-diynes with various alkynes has been developed as an efficient, atom-economical method to assemble a wide range of polyaryl-substituted fluoranthenes researchgate.net. Similarly, iridium-catalyzed [2+2+2] cycloadditions have demonstrated high site-selectivity, enabling the streamlined construction of complex nanocarbon structures from precursors decorated with multiple alkyne groups nih.gov. These methods highlight the versatility of transition-metal catalysis in the synthesis of acenaphthofluoranthene and related structures.
Diels-Alder Reactions: The Diels-Alder, or [4+2] cycloaddition, is another key strategy for expanding polycyclic aromatic systems. The reaction of acenaphthylene (B141429) with dienophiles can lead to fluoranthene derivatives rsc.org. In a related context, the cycloaddition of dienophiles like maleic anhydride, quinones, or arynes to the bay regions of other PAHs, such as perylene, is an effective one-step method for annulative π-extension (APEX), creating larger, more complex aromatic cores nih.gov. This strategy is conceptually applicable to the synthesis of highly substituted this compound systems.
Intramolecular Rearrangements and Isomerization Pathways
The carbon framework of fluoranthene and its derivatives can undergo structural transformations under specific conditions, leading to isomers or rearranged products.
Thermally-Induced Skeletal Rearrangements: On-surface synthesis strategies have revealed that thermal stimuli can induce intramolecular skeletal rearrangements in specifically designed precursor molecules. For instance, dibromomethylene-functionalized acene-based precursors deposited on a hot Au(111) surface can undergo ring-rearrangement reactions to form novel structures incorporating antiaromatic pentalene (B1231599) units ucm.es. This demonstrates the potential for controlled, thermally-activated isomerization pathways to generate unique acenaphthofluoranthene isomers not accessible through traditional solution chemistry ucm.es.
Isomerization of the Fluoranthene Core: Theoretical studies on the parent fluoranthene molecule have explored potential isomerization pathways. Density functional theory (DFT) calculations suggest that the isomerization of fluoranthene to aceanthrylene (B1216281) can be initiated by either a hydrogen 1,2-shift or a carbon 1,2-shift, with the hydrogen shift having a lower activation barrier researchgate.net. While these specific reactions may not be prevalent under standard conditions, they provide mechanistic insight into the types of rearrangements that the this compound skeleton could potentially undergo researchgate.net.
Protonation Reactions of Related Quinone Structures
The protonation of quinones is a key step in many of their reactions. Studies on related structures like acenaphthenequinone (B41937) and p-benzoquinone offer insight into the likely behavior of quinones derived from this compound.
Protonation of acenaphthenequinone, a precursor structure in some syntheses, results in a diprotonated species, as determined by 1H- and 13C-NMR spectroscopy nih.gov. This indicates that the carbonyl oxygens act as effective Brønsted-Lowry bases. More fundamental studies on p-benzoquinone have used high-pressure mass spectrometry to determine its experimental proton affinity to be approximately 801.4 kJ/mol researchgate.net. The investigation concluded that in its protonation chemistry, p-benzoquinone behaves structurally and energetically like an aliphatic ketone researchgate.net. This suggests that the carbonyl groups in a hypothetical this compound-quinone would be the primary sites of protonation, a reaction that could facilitate subsequent nucleophilic additions or other transformations.
Applications of Acenaphtho 1,2 J Fluoranthene in Materials Science and Organic Electronics
Organic Electron Acceptor Materials
There is currently a lack of specific research data on the use of Acenaphtho[1,2-j]fluoranthene as an organic electron acceptor material. Consequently, its performance in the following applications has not been documented.
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
Investigations into the luminescent properties of this compound, such as its photoluminescence quantum yield, emission spectra, and suitability for use as an emissive or host material in OLEDs, have not been reported. In contrast, derivatives of the isomer acenaphtho[1,2-k]fluoranthene have been explored as promising luminescent materials.
Organic Semiconductors for Thin-Film Transistors (TFTs)
Specific data regarding the charge carrier mobility, on/off ratio, and threshold voltage of thin-film transistors fabricated using this compound as the semiconductor layer are not available in the current body of scientific literature. Research on related isomers, however, suggests that the broader class of acenaphthofluoranthenes holds potential in this area.
Electrochromic Materials
There are no available studies on the electrochromic properties of this compound. Research into its potential for color change upon electrochemical oxidation or reduction, its switching speed, and its stability as an electrochromic material has not been published.
Supramolecular Assembly and Nanomaterial Fabrication
While the supramolecular chemistry of polycyclic aromatic hydrocarbons is an active area of research, specific studies detailing the self-assembly of this compound into well-defined nanostructures have not been reported. The potential of this molecule as a building block for the bottom-up fabrication of nanomaterials remains an unexplored area of research.
Twisted Luminescent Nano/Micro-Wire Architectures
Currently, there is no available scientific literature detailing the application of this compound in the development of twisted luminescent nano- or micro-wire architectures. Research in this area has largely concentrated on derivatives of the Acenaphtho[1,2-k]fluoranthene isomer. rsc.orgrsc.org Studies on these related compounds have shown that their rigid core and the attachment of flexible alkyl chains are critical for the formation of one-dimensional, twisted luminescent structures. rsc.org For example, derivatives of 7,14-diphenylacenaphtho[1,2-k]fluoranthene (B1631446) (DPAF) have been successfully employed as building blocks for these nano/micro-wires. rsc.org However, similar studies involving the this compound isomer have not been reported.
Chemi- and Electroluminescence Applications
Detailed research into the chemi- and electroluminescent applications of this compound is not present in the current body of scientific literature. The focus of electroluminescence research, particularly for applications in organic light-emitting diodes (OLEDs), has been on other isomers and derivatives. For instance, fluorophores with Acenaphtho[1,2-k]fluoranthene cores have been synthesized and shown to be promising candidates for non-doped OLEDs, exhibiting good thermal stability and high fluorescence quantum efficiencies. One such study reported a device with an external efficiency of 2.82% and a brightness of 45,800 cd/m². While fluoranthenes, in general, are recognized for their potential in OLEDs, specific data on the electroluminescent performance of this compound is not available.
Advanced Sensor Technologies
There is no specific information available in scientific and technical literature regarding the application of this compound in advanced sensor technologies. While polycyclic aromatic hydrocarbons (PAHs) and their derivatives are an area of interest for sensor development due to their electronic and photophysical properties, research has not yet been published that specifically investigates or demonstrates the use of this compound for this purpose.
Environmental Chemistry and Fate of Acenaphtho 1,2 J Fluoranthene Focus on Chemical Behavior
Occurrence and Distribution in Environmental Compartments
Polycyclic aromatic hydrocarbons are widespread pollutants, formed primarily from the incomplete combustion of organic materials. nih.govenviro.wiki Their distribution in the environment is dictated by their physical and chemical properties.
Atmospheric Presence and Particulate/Gas Phase Distribution
The distribution of PAHs in the atmosphere between the gas and particulate phases is largely dependent on their molecular weight. wikipedia.org Low-molecular-weight PAHs (two to four rings) can exist predominantly in the vapor phase, whereas HMW PAHs (five or more rings) are largely bound to atmospheric particles. enviro.wiki
Given its large molecular structure, Acenaphtho[1,2-j]fluoranthene is expected to be found almost exclusively in the particulate phase in the atmosphere. These particle-bound PAHs can be transported over long distances and are removed from the atmosphere via wet and dry deposition, leading to their accumulation in soil and aquatic systems. nih.gov
Table 1: Expected Atmospheric Phase Distribution of PAHs by Molecular Weight
| PAH Class | Number of Aromatic Rings | Predominant Atmospheric Phase | Example Compounds |
|---|---|---|---|
| Low Molecular Weight (LMW) | 2-3 | Vapor Phase | Naphthalene, Phenanthrene |
Presence in Aquatic and Terrestrial Ecosystems
Due to their low aqueous solubility and tendency to adsorb to particles, HMW PAHs are not typically found in high concentrations in the water column of aquatic systems. nih.govwikipedia.org Instead, upon entering aquatic environments through atmospheric deposition or runoff, they rapidly partition to suspended organic matter and ultimately accumulate in sediments. nih.gov Similarly, in terrestrial environments, HMW PAHs are strongly adsorbed onto soil particles, making the soil and sediment ecosystems the primary sinks for these compounds. nih.gov
While specific environmental monitoring data for this compound is limited, it is expected to be present in soil and sediment, particularly in areas impacted by anthropogenic combustion sources. One study analyzing a coal tar standard reference material (SRM 1597a) did not identify this compound, though a reference standard was available, suggesting its concentration was below the detection limit in that specific sample. nih.gov
Environmental Persistence and Sorption Behavior
The persistence of HMW PAHs in the environment is a direct consequence of their molecular stability and hydrophobicity. asm.org These properties make them resistant to degradation and lead to strong binding with environmental matrices.
Adsorption Characteristics on Environmental Adsorbents
The strong hydrophobicity of HMW PAHs like this compound results in their strong adsorption to organic matter in soil and sediments. nih.gov This process, known as sorption, significantly reduces their mobility and bioavailability in the environment. The rate of deposition and accumulation of PAHs is accelerated in soil and sediments due to their strong adsorption onto these particles. nih.gov Biochar has also been noted to have better adsorption for HMW PAHs compared to LMW PAHs. nih.gov
Hydrophobicity and Low Aqueous Solubility Implications
Hydrophobicity, often measured by the octanol-water partition coefficient (Kow), and water solubility are key parameters governing the environmental fate of PAHs. As the molecular weight of a PAH increases, its water solubility decreases and its lipophilicity (fat-loving nature) and Kow increase. nih.gov this compound, as an HMW PAH, is expected to have very low water solubility and a high log Kow value. enviro.wikiasm.org
This poor solubility in water limits its leaching from soil into groundwater and its concentration in the dissolved phase in surface waters. wikipedia.org Its high lipophilicity means it will preferentially partition into organic phases, such as soil organic carbon, sediments, and the lipid tissues of organisms. asm.org
Table 2: General Physicochemical Property Trends for PAHs
| Property | Low Molecular Weight (LMW) PAHs | High Molecular Weight (HMW) PAHs (like this compound) |
|---|---|---|
| Water Solubility | Higher | Lower |
| Vapor Pressure | Higher | Lower |
| Log Kow | Lower | Higher |
| Adsorption to Soil/Sediment | Weaker | Stronger |
Bioaccumulation Potential in Environmental Systems
Environmental Remediation Methodologies Applicable to PAHs
This compound is a high molecular weight (HMW) polycyclic aromatic hydrocarbon (PAH), and its remediation from the environment is crucial due to the toxic, mutagenic, and carcinogenic properties associated with this class of compounds. frontiersin.orgsphinxsai.com The strong adsorption of PAHs to soil particles and their low aqueous solubility make them persistent environmental pollutants. frontiersin.org A variety of physical, chemical, and biological methods have been developed to remediate PAH-contaminated sites. nih.gov The selection of an appropriate remediation strategy depends on the specific characteristics of the contaminated site, including the concentration and types of PAHs, soil properties, and cost-effectiveness. frontiersin.orgnih.gov
Established remedial options for PAH-contaminated soils include incineration, thermal conduction, solvent extraction/soil washing, chemical oxidation, and various bioremediation techniques such as bioaugmentation, biostimulation, phytoremediation, composting, and the use of bioreactors. nih.gov For HMW PAHs like this compound, which are generally more resistant to degradation than low molecular weight (LMW) PAHs, integrated approaches that combine different methodologies are often more effective. nih.govepa.govnih.gov
Bioremediation
Bioremediation is an environmentally friendly and cost-effective approach that utilizes microorganisms to degrade or transform hazardous organic compounds into less toxic substances. frontiersin.org Bacteria, fungi, and algae have all been shown to be capable of degrading PAHs. sphinxsai.com For HMW PAHs, bioremediation can be enhanced through several strategies:
Bioaugmentation and Biostimulation : Bioaugmentation involves the introduction of specific PAH-degrading microorganisms to a contaminated site, while biostimulation involves the addition of nutrients and oxygen to stimulate the activity of indigenous microbial populations. nih.govfrontiersin.org Some bacterial genera known for their ability to degrade HMW PAHs include Gordona, Nocardia, Mycobacterium, and Rhodococcus. openbiotechnologyjournal.com
Mycoremediation : Certain fungi, particularly white-rot fungi, are effective in degrading HMW PAHs through their extracellular ligninolytic enzyme systems. sphinxsai.com For instance, Aspergillus niger has demonstrated the ability to degrade several PAHs, achieving significant removal percentages over a 30-day period. researchgate.net
Phytoremediation : This technique uses plants to clean up contaminated soil and water. researchgate.net Plants can enhance the degradation of PAHs in the rhizosphere (the soil region around the roots) by stimulating microbial activity. nih.gov Studies have shown that plants like ryegrass, tall fescue, and wheat can improve the removal of PAHs from contaminated soils by 20% to 80%. frontiersin.org
The following table summarizes the degradation of various PAHs by Aspergillus niger after 30 days of incubation.
| PAH | Degradation Percentage (%) |
| Acenaphthene | 77.8 |
| Anthracene | 65.0 |
| Fluoranthene (B47539) | 60.9 |
| Fluorene | 52.5 |
Data sourced from a study on the bioremediation of PAHs by Aspergillus niger HQ170509.1. researchgate.net
Chemical Oxidation
Chemical oxidation processes use oxidizing agents to convert PAHs into less toxic, more soluble compounds. nih.gov This method can be particularly effective for the rapid treatment of PAH-contaminated soils. frontiersin.org Common oxidants include ozone, hydrogen peroxide (often used in Fenton's reagent), and permanganate. nih.gov The effectiveness of chemical oxidation depends on factors such as the type and concentration of the oxidant, soil properties, and the specific PAHs present. frontiersin.org
Key atmospheric oxidants of PAHs include ozone (O₃), the hydroxyl (OH) radical, nitrogen dioxide (NO₂), and the nitrate (NO₃) radical. nih.gov Photooxidation, which involves the degradation of PAHs by light, is another important process. acs.org The presence of other PAHs can have a synergistic effect on the photooxidation of complex mixtures of these compounds. acs.org
Phytoremediation
Phytoremediation is a promising and sustainable technology for the remediation of PAH-contaminated sites. researchgate.netresearchgate.net Plants can contribute to the removal of PAHs in several ways:
Phytodegradation : The uptake and metabolism of PAHs within the plant tissues.
Rhizodegradation : The degradation of PAHs in the rhizosphere by plant-root exudates and associated microorganisms. nih.gov
Phytostabilization : The reduction of the mobility and bioavailability of PAHs in the soil.
Greenhouse studies have demonstrated that trees such as green ash and hybrid poplar can significantly decrease the concentrations of several PAHs in contaminated soil compared to unplanted controls. nih.gov The following table shows the removal of various PAHs in different hydrocarbon-contaminated soils using several plant species.
| Plant Species | Soil Type | PAH Removal (%) |
| Wheat | Oily sludge | > 70 |
| Wheat | Diesel oil | ~ 60 |
| Ryegrass | Oily sludge | ~ 65 |
| Tall Fescue | PAHs | ~ 50 |
| Cotton | Diesel oil | ~ 40 |
Data represents the general range of PAH removal enhancement by plants in laboratory studies. frontiersin.org
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways for Structural Diversity
The ability to synthesize Acenaphtho[1,2-j]fluoranthene and its derivatives with high precision and yield is fundamental to exploring its properties. Current synthetic strategies for related polycyclic aromatic hydrocarbons often rely on palladium-catalyzed cross-coupling reactions and cycloaddition strategies. Future research should focus on adapting and optimizing these methods for the specific synthesis of this compound.
A promising avenue is the use of a palladium-catalyzed cascade reaction, which could involve an initial Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation. This approach has been successfully employed for the synthesis of various acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes, yielding products in good to high yields (45–90%). nih.govbeilstein-journals.org Investigating the applicability of this method to this compound would be a significant step forward.
Furthermore, transition-metal-catalyzed [2+2+2] cycloaddition reactions present another powerful tool for constructing complex aromatic systems. These reactions are known for their high efficiency and atom economy in forming multiple C-C bonds in a single step. Exploring various catalysts and reaction conditions for the cycloaddition of appropriate precursors could lead to novel and efficient synthetic routes to the this compound core and its functionalized analogues.
The table below summarizes potential synthetic strategies that warrant investigation for this compound.
| Synthetic Strategy | Potential Advantages | Key Precursors (Hypothetical) |
| Pd-catalyzed Suzuki-Miyaura/C-H Arylation Cascade | High efficiency, good functional group tolerance | Halogenated acenaphthylene (B141429) derivatives and appropriate boronic acids/esters |
| Transition-Metal-Catalyzed [2+2+2] Cycloaddition | High atom economy, rapid assembly of complex core | Diynes and alkynes with specific regiochemistry |
| Diels-Alder Cycloaddition | Versatile for forming six-membered rings | Acenaphthylene as dienophile with a suitable diene |
Advanced Material Design for Enhanced Optoelectronic Performance
The extended π-conjugated system of this compound suggests its potential for applications in organic electronics. However, a significant research gap exists in the characterization of its optoelectronic properties. Future work should focus on synthesizing derivatives of this compound and evaluating their performance in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
For comparison, derivatives of the isomeric Acenaphtho[1,2-k]fluoranthene have been investigated as building blocks for luminescent twisted nano/micro-wires and have shown promising emission and semiconducting properties. rsc.orgrsc.org Similar studies on this compound are needed to understand how its specific topology influences its photophysical and charge-transport characteristics.
Key research objectives in this area should include:
Synthesis of Functionalized Derivatives: Introducing electron-donating and electron-withdrawing groups to the this compound core to tune its frontier molecular orbital (HOMO/LUMO) energy levels.
Photophysical Characterization: Detailed investigation of the absorption, emission, and fluorescence quantum yields of these new materials in both solution and solid state.
In-depth Mechanistic Understanding of Complex Reactions and Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is crucial for optimizing synthetic routes and predicting its stability and reactivity. While mechanistic studies on the formation of PAHs in combustion processes exist, specific investigations into the solution-phase reaction mechanisms for the targeted synthesis of this compound are lacking.
Future research should employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to elucidate the step-by-step processes of key synthetic reactions. For instance, understanding the intricate details of the catalytic cycle in palladium-catalyzed reactions or the stereochemical and regiochemical outcomes of cycloaddition reactions will enable more rational and efficient synthetic design.
Development of Predictive Computational Models for Structure-Property Relationships
Computational chemistry offers a powerful tool for predicting the properties of new materials before their synthesis, thereby guiding experimental efforts. Density Functional Theory (DFT) and other quantum chemistry methods can be used to model the electronic structure, geometry, and photophysical properties of this compound and its derivatives. researchgate.net
Future computational studies should aim to:
Establish Structure-Property Relationships: Systematically modify the structure of this compound in silico (e.g., by adding different functional groups at various positions) and calculate the resulting changes in properties like HOMO/LUMO levels, absorption/emission wavelengths, and charge transport characteristics.
Predict Reaction Pathways and Reactivity: Use computational models to investigate the thermodynamics and kinetics of potential synthetic reactions, helping to identify the most promising routes.
Model Intermolecular Interactions: For solid-state applications, computational models can predict how this compound molecules pack in the solid state, which is critical for understanding and optimizing charge transport in thin films. acs.org
The development of a comprehensive computational database for this compound and its analogues would be an invaluable resource for the materials science community. chemrxiv.org
Role in Advanced Energy Technologies and Sustainable Chemistry
The potential applications of this compound in advanced energy technologies remain largely unexplored. Given the use of other PAHs in organic solar cells and energy storage, this is a promising area for future investigation. Research should focus on designing and synthesizing this compound derivatives that can function as electron donors or acceptors in organic photovoltaic devices.
In the realm of sustainable chemistry, the development of environmentally benign synthetic methods for this compound is a key objective. This includes the use of greener solvents, catalysts based on earth-abundant metals, and processes that minimize waste generation. Furthermore, exploring the potential for this compound-based materials to be used in sustainable applications, such as organic electronics that are more easily recyclable than their inorganic counterparts, would be a valuable contribution to the field.
Q & A
Basic: What synthetic routes are recommended for preparing Acenaphtho[1,2-j]fluoranthene derivatives with cytotoxic potential?
Methodological Answer:
Synthesis typically involves functionalizing the acenaphtho core with sulfur-containing substituents. For example, 9-(benzylthio)-acenaphtho derivatives are synthesized via nucleophilic substitution reactions using acenaphthenequinone as a starting material. Key steps include:
- Thiolation : Reacting with benzylthiols under basic conditions (e.g., KOH/DMF).
- Triazine Formation : Cyclization with hydrazine derivatives to form 1,2,4-triazine rings .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity.
Critical Note : Alkylthio derivatives (e.g., methyl/ethyl) show lower cytotoxicity than aralkylthio variants, necessitating careful substituent selection .
Advanced: How can molecular docking predict binding interactions of this compound derivatives with Bcl-2 isoforms?
Methodological Answer:
Docking simulations (e.g., using AutoDock Vina) model interactions with Bcl-2 isoforms (PDB: 1G5M, 1GJH). Steps include:
- Receptor Preparation : Remove water molecules, add polar hydrogens.
- Ligand Optimization : Minimize energy of derivatives using Gaussian09 at B3LYP/6-31G(d).
- Validation : Compare docking scores with experimental cytotoxicity (IC₅₀) and apoptosis assays.
Key Insight : Despite similar docking scores, conformational differences between isoforms (e.g., Bcl-xL vs. Bcl-2) lead to varied binding profiles, necessitating isoform-specific assays .
Basic: What spectroscopic techniques characterize this compound's structural properties?
Methodological Answer:
- UV-Vis Spectroscopy : Identifies benzenoid vs. non-alternant structures. Peaks at 345, 361, 381, and 403 nm confirm benzenoid character .
- NMR : ¹H/¹³C NMR (CDCl₃) resolves substituent effects (e.g., benzylthio groups show δ 4.3–4.5 ppm for SCH₂).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weights (e.g., C₂₆H₁₄ derivatives at m/z 326.1094) .
Advanced: How to resolve discrepancies between theoretical BEI/LE indices and experimental cytotoxicity in derivatives?
Methodological Answer:
Discrepancies arise from:
- Binding Efficiency Metrics : Use pKi-based LE (ligand efficiency) instead of ΔGb (binding free energy) for better correlation with cellular assays.
- Structural Refinement : Adjust computational models to account for solvation effects and protein flexibility.
- Validation : Cross-check with SPR (surface plasmon resonance) to measure actual binding kinetics .
Example : Nitro-substituted derivatives show higher experimental cytotoxicity than predicted by ΔGb, requiring recalibration of computational models .
Basic: How do electron-withdrawing groups on sulfur-substituted derivatives influence cytotoxicity?
Methodological Answer:
Nitro (-NO₂) or halide substituents enhance cytotoxicity by:
- Increasing Electrophilicity : Facilitates covalent interactions with cellular targets.
- Improving Binding : Nitro groups act as hydrogen-bond acceptors in Bcl-2 active sites.
Data Insight : Nitro-substituted derivatives exhibit IC₅₀ values 3–5× lower than halogenated analogs in MTT assays .
Advanced: What parameters optimize electropolymerization of this compound for conductive films?
Methodological Answer:
- Solvent System : Use anhydrous CH₂Cl₂ with 0.1 M TBAPF₆ as supporting electrolyte.
- Potential Cycling : Apply −1.5 to +1.5 V (vs. Ag/AgCl) at 100 mV/s for 20 cycles.
- Characterization : Conductivity >10⁻³ S/cm achieved via four-point probe; electrochromism monitored at 550 nm .
Challenge : Film stability requires post-polymerization annealing at 80°C under N₂.
Basic: What chromatographic methods ensure purity in environmental analysis?
Methodological Answer:
- HPLC : C18 column, acetonitrile/water gradient (60→95% over 20 min), UV detection at 254 nm.
- GC-MS : DB-5 column, splitless injection (280°C), EI source (70 eV).
Standardization : Compare retention times with certified standards (e.g., benzo[j]fluoranthene, CAS 205-82-3) .
Advanced: How do UV-Vis spectral patterns validate benzenoid structure?
Methodological Answer:
Benzenoid systems exhibit characteristic p-band progression (increasing absorbance with wavelength). For this compound:
- Experimental Peaks : 345, 361, 381, 403 nm (CH₃CN/CH₂Cl₂).
- Theoretical Alignment : TD-DFT calculations (B3LYP/6-311+G(d,p)) predict λmax within ±5 nm .
Application : Spectral deviations indicate non-planarity or substituent effects requiring X-ray crystallography for resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
